molecular formula C20H30ClN5O6 B1197214 Trimazosin hydrochloride anhydrous CAS No. 35795-17-6

Trimazosin hydrochloride anhydrous

Cat. No.: B1197214
CAS No.: 35795-17-6
M. Wt: 471.9 g/mol
InChI Key: KJZWJYNJYOFTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimazosin hydrochloride anhydrous is a quinazoline-derived compound that functions as a selective alpha-1 adrenergic receptor antagonist (alpha-blocker) . This mechanism of action makes it a valuable tool for cardiovascular and urological research. In studies on hypertension, Trimazosin reduces blood pressure by blocking alpha-1 receptors on vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Notably, clinical studies have shown that its antihypertensive efficacy is achieved without stimulating the renin-angiotensin system or causing significant fluid retention, a distinct advantage in hemodynamic research . Furthermore, Trimazosin is investigated for its effects in models of benign prostatic hyperplasia (BPH). By antagonizing alpha-1 receptors in the prostate and bladder neck, it induces relaxation of the smooth muscle, thereby improving urinary flow and alleviating obstructive urinary symptoms . Its profile as a sympatholytic agent and its research applications in these key therapeutic areas make this compound a relevant compound for preclinical pharmacological investigation .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-2-methylpropyl) 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O6.ClH/c1-20(2,27)11-31-19(26)25-8-6-24(7-9-25)18-22-14-12(17(21)23-18)10-13(28-3)15(29-4)16(14)30-5;/h10,27H,6-9,11H2,1-5H3,(H2,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWJYNJYOFTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)N1CCN(CC1)C2=NC3=C(C(=C(C=C3C(=N2)N)OC)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35795-16-5 (Parent)
Record name Trimazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60189320
Record name Trimazosin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35795-17-6
Record name 1-Piperazinecarboxylic acid, 4-(4-amino-6,7,8-trimethoxy-2-quinazolinyl)-, 2-hydroxy-2-methylpropyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35795-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimazosin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035795176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimazosin hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355084
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimazosin hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMAZOSIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT29P74170
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways to Trimazosin (B1202524) Hydrochloride Anhydrous and Related Quinazoline (B50416) Scaffolds

The synthesis of trimazosin and its congeners is centered around the construction of the quinazoline ring system. daneshyari.comnih.gov This bicyclic heterocycle is typically formed through the condensation of anthranilic acid derivatives with a suitable nitrogen-containing reactant. researchgate.netresearchgate.net

Precursor Synthesis and Intermediate Transformations

The journey towards trimazosin hydrochloride anhydrous begins with the synthesis of the fundamental quinazoline scaffold. A common and historical method for creating quinazolin-4(3H)-ones is the Niementowski reaction, which involves the cyclization of anthranilic acid or its derivatives. researchgate.net Another prevalent strategy utilizes isatoic anhydride, which reacts with an amine followed by cyclization. researchgate.net The synthesis of the quinazoline core can also be achieved through the reaction of 2-aminobenzaldehydes with amidine hydrochlorides, a process catalyzed by copper in what is known as an Ullmann N-arylation. nih.gov

For the synthesis of substituted quinazolines, various methods have been developed. For instance, 2-substituted quinazolines can be efficiently prepared from 2-aminobenzophenones and benzylic amines. organic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines also yields quinazoline products. acs.org

Once the basic quinazoline or quinazolinone ring is formed, further modifications are necessary to introduce the specific substituents found in trimazosin. This involves a series of intermediate transformations. For example, the introduction of a piperazine (B1678402) moiety, a key structural feature of trimazosin, often proceeds through a nucleophilic substitution reaction with a 4-chloroquinazoline (B184009) intermediate. mdpi.com This intermediate is typically prepared from the corresponding quinazolin-4(3H)-one.

The synthesis of the side chain, 2-hydroxy-2-methylpropyl 4-(4-amino-6,7,8-trimethoxyquinazolin-2-yl)piperazine-1-carboxylate, requires the introduction of the trimethoxy substitution pattern on the benzene (B151609) ring of the quinazoline core, the amino group at the 4-position, and the specific carboxylate ester on the piperazine ring. These steps involve standard organic chemistry transformations such as electrophilic aromatic substitution, amination, and esterification.

Hydrochloride Salt Formation Strategies

The final step in the preparation of this compound is the formation of the hydrochloride salt. This is a critical step as the salt form often exhibits improved solubility and stability compared to the free base, which is important for pharmaceutical applications. nih.gov

The preparation of an anhydrous hydrochloride salt requires careful control of reaction conditions to exclude water. google.com A common method involves dissolving the free base, in this case, trimazosin, in an anhydrous organic solvent, such as dichloromethane (B109758) or diethyl ether. nih.govresearchgate.net Anhydrous hydrogen chloride, either as a gas or as a solution in an anhydrous solvent like ether, is then added to the solution. google.comresearchgate.net The addition of the acid protonates the basic nitrogen atoms in the trimazosin molecule, leading to the precipitation of the hydrochloride salt.

The choice of solvent is crucial to ensure good yield and purity of the crystalline salt. google.com The process must be carried out under anhydrous conditions to prevent the formation of a hydrate, as the desired product is the anhydrous form. google.com Simple filtration and washing of the precipitate with an anhydrous solvent afford the pure hydrochloride salt. nih.gov

Structural Modifications and Analog Development in Medicinal Chemistry Research

The quinazoline scaffold is a versatile template in medicinal chemistry, and extensive research has been dedicated to synthesizing structural analogs of compounds like trimazosin to explore their therapeutic potential and understand structure-activity relationships (SAR). nih.govmdpi.com

Design Principles for Quinazoline Derivatives

The design of new quinazoline derivatives is often guided by the desire to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov Molecular hybridization, which combines the quinazoline core with other pharmacologically active moieties, is a common strategy. nih.gov For instance, linking the quinazoline scaffold to a sulfonamide group has been explored to create hybrid molecules with potential anticancer activity. nih.govnih.gov

Structural modifications often focus on the substitution patterns at various positions of the quinazoline ring. For example, modifications at the 2, 4, 6, and 7-positions have been extensively investigated. mdpi.com The introduction of different substituents can influence the molecule's interaction with biological targets, such as receptor tyrosine kinases. nih.gov The planarity of the quinazoline ring system, often with a hydrophobic group at the 2-position, provides a central scaffold for attaching various functionalized groups. nih.gov

Synthesis of Related Alicyclic Amine Derivatives and Sulfonamide Analogues

In the quest for novel bioactive compounds, researchers have synthesized a variety of quinazoline derivatives incorporating alicyclic amines and sulfonamide groups.

Alicyclic Amine Derivatives: The synthesis of alicyclic 2-methylenethiazolo[2,3-b]quinazolinones has been achieved through base-promoted cascade reactions. thieme-connect.com These complex heterocyclic systems are built upon the quinazoline framework and incorporate an alicyclic component. Another approach involves the reaction of 4-chloroquinazoline with various secondary alicyclic amines to introduce these cyclic amine moieties at the 4-position of the quinazoline ring. nih.gov

Sulfonamide Analogues: The synthesis of quinazoline-sulfonamide hybrids is a significant area of research. nih.gov A general method involves the reaction of a 4-chloroquinazoline derivative with various sulfonamides in a suitable solvent like dimethylformamide (DMF) under reflux conditions. nih.gov This allows for the direct coupling of the sulfonamide moiety to the quinazoline core. Microwave-assisted synthesis has also been employed to accelerate the formation of these sulfonamide derivatives. researchgate.net These synthetic efforts have led to the creation of libraries of quinazoline-sulfonamide hybrids for biological screening. nih.gov

Stereochemical Considerations in the Synthesis of Chiral Analogues

The introduction of chirality into quinazoline derivatives can have a profound impact on their pharmacological activity. The synthesis of enantiomerically pure or enriched chiral analogues requires stereoselective synthetic methods.

Axially chiral quinazolinones, where the chirality arises from restricted rotation around a C-N or C-C bond, represent a fascinating class of stereoisomers. mdpi.com The synthesis of these compounds often relies on catalytic asymmetric reactions. The steric hindrance provided by substituents, for example, at the ortho-position of an N-aryl group, can lead to stable atropisomers. mdpi.com

The stereochemical outcome of reactions involving the synthesis of chiral quinazoline derivatives can sometimes be controlled by chiral catalysts, such as those derived from cinchona alkaloids. acs.org These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. Furthermore, the synthesis of precursors with defined stereochemistry is a key strategy. For instance, the chemo-enzymatic synthesis of chiral synthons can provide enantiopure building blocks for the construction of more complex chiral molecules. preprints.org The stereochemical properties of the final products are often confirmed using techniques like X-ray crystallography and temperature-dependent interconversion experiments. mdpi.com

Green Chemistry Approaches in Synthetic Development

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. This involves the development of resource-efficient and environmentally benign synthetic processes. For a molecule like Trimazosin, which is comprised of a quinazoline core and a piperazine substituent, green chemistry approaches can be applied to the synthesis of these key structural motifs. Research has focused on developing sustainable methods that reduce waste, avoid hazardous substances, and improve energy efficiency.

The synthesis of the quinazoline ring, a central component of Trimazosin, has been a significant area of focus for green synthetic method development. Traditional methods often rely on harsh reaction conditions and generate substantial waste. To address these shortcomings, researchers have explored several innovative and eco-friendly alternatives. mdpi.com One notable approach involves the use of visible light-driven photocatalysis. mdpi.com In this method, curcumin-sensitized titanium dioxide (TiO₂) nanoparticles are used as a photocatalyst to facilitate the synthesis of quinazoline derivatives. mdpi.com This process is advantageous as it utilizes a renewable energy source and can produce high yields in a relatively short time. mdpi.com The catalyst has also been shown to be reusable, adding to the sustainability of the process. mdpi.com

Another green strategy for quinazoline synthesis employs a novel, recyclable nano-catalyst. This catalyst consists of copper supported on magnetic modified graphene oxide and enables the one-pot, three-component synthesis of quinazoline derivatives under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for easy separation from the reaction mixture and can be reused multiple times without a significant loss in efficiency. nih.gov Furthermore, the use of earth-abundant and non-toxic metals like manganese has been explored. A manganese(I)-catalyzed synthesis of quinazolines has been developed that proceeds via an acceptorless dehydrogenative coupling reaction, producing only water and molecular hydrogen as byproducts, thereby offering a highly atom-economical route. acs.org

The following table summarizes key research findings in the green synthesis of quinazoline derivatives, which are structurally related to the core of Trimazosin.

Table 1: Green Synthetic Approaches for Quinazoline Derivatives

Approach Catalyst Key Features Yield (%) Reference
Visible Light-Driven Photocatalysis Curcumin-sensitized TiO₂ Renewable energy source, Reusable catalyst Up to 97 mdpi.com
Magnetic Nano-catalyst Copper on magnetic modified graphene oxide Solvent-free, Recyclable catalyst High nih.gov

Similarly, green chemistry principles have been applied to the synthesis of piperazine derivatives, the other key structural component of Trimazosin. Conventional methods for preparing monosubstituted piperazines often involve multi-step procedures that include the use of protecting groups, which adds to the complexity and waste generated. nih.gov A simplified, one-pot, one-step synthetic procedure has been developed that avoids the need for protecting groups. nih.gov This method utilizes a heterogeneous catalyst of metal ions supported on a commercial polymeric resin, which can be easily separated and reused. nih.gov

Other sustainable methods for piperazine synthesis include palladium-catalyzed aerobic amination, where piperazine itself can be used as a solvent, creating a more cost-effective and environmentally friendly process. organic-chemistry.org The use of alternative energy sources like microwave irradiation and ultrasound has also been explored to accelerate reactions and reduce energy consumption in the synthesis of related nitrogen-containing heterocycles. nih.gov

The table below outlines some of the green methodologies developed for the synthesis of piperazine derivatives.

Table 2: Green Synthetic Approaches for Piperazine Derivatives

Approach Catalyst/Method Key Features Reference
One-pot, One-step Synthesis Metal ions on polymeric resin No protecting groups, Reusable catalyst nih.gov
Aerobic Amination Palladium catalyst Use of piperazine as solvent organic-chemistry.org

Molecular and Cellular Mechanisms of Action Preclinical Focus

Alpha-1 Adrenergic Receptor Interaction Dynamics

The interaction of trimazosin (B1202524) with alpha-1 adrenergic receptors is characterized by its selective and competitive antagonism. This selectivity for alpha-1 receptors over other adrenergic receptor types is a key feature of its pharmacological profile.

Trimazosin binds to alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). nih.gov The binding of antagonists to these receptors typically involves interactions with various transmembrane domains. While specific dissociation constants (Ki) and detailed crystallographic data for the trimazosin-receptor complex are not extensively detailed in the public domain, its classification as a potent alpha-1 antagonist indicates a high affinity for these receptors. The binding prevents the conformational change in the receptor that is necessary to initiate intracellular signaling cascades.

The alpha-1 adrenergic receptor family is composed of three distinct subtypes: α1A, α1B, and α1D. nih.gov These subtypes are distributed differently across various tissues, such as the prostate, bladder, and blood vessels, and mediate different physiological functions. nih.gov While trimazosin is established as a selective antagonist for the alpha-1 receptor class as a whole, a comprehensive profile detailing its relative binding affinities and selectivity for each of the three individual subtypes (α1A, α1B, α1D) is not thoroughly characterized in available scientific literature. Other alpha-1 antagonists, such as tamsulosin, exhibit known subtype selectivity, for example, blocking α1A and α1D with higher affinity than the α1B subtype. nih.gov

The antagonistic properties of trimazosin have been demonstrated in functional assays. In preclinical studies, trimazosin has been shown to effectively block the physiological responses induced by alpha-1 adrenergic agonists. For instance, its significant alpha-1 antagonist properties were confirmed by its ability to inhibit the pressor responses to intravenous infusions of phenylephrine (B352888), a selective alpha-1 adrenoceptor agonist. nih.gov This functional antagonism demonstrates that trimazosin competitively occupies the receptor binding site, preventing the agonist from binding and eliciting a cellular response, such as smooth muscle contraction.

Intracellular Signaling Pathway Modulation by Alpha-1 Adrenoceptor Antagonism

The blockade of the alpha-1 adrenoceptor by trimazosin directly interferes with the downstream intracellular signaling pathways that are normally activated by agonist binding.

Alpha-1 adrenergic receptors are canonically coupled to the Gq/11 family of heterotrimeric G-proteins. nih.gov Upon activation by an agonist like norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein. This activates the G-protein, causing its α-subunit to dissociate and activate the primary effector enzyme, phospholipase C (PLC). By blocking the initial receptor activation, trimazosin prevents this G-protein coupling and the subsequent activation of PLC. This inhibitory action is the pivotal step in its mechanism, halting the entire downstream signaling cascade before it begins.

The activation of phospholipase C by the Gq protein pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum of smooth muscle cells. This binding triggers the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration is a critical trigger for the contraction of smooth muscle.

Trimazosin, by acting as an antagonist at the alpha-1 receptor, prevents the generation of IP3 and DAG. patsnap.com Consequently, it inhibits the release of intracellular calcium from the sarcoplasmic reticulum, keeping cytosolic calcium levels low and thereby preventing the calcium-dependent activation of contractile proteins in vascular smooth muscle. patsnap.com This prevention of calcium mobilization is the ultimate molecular basis for the vasodilation and reduction in blood pressure observed with trimazosin administration. patsnap.comnih.gov

Influence on Myofilament Calcium Sensitivity and Myosin Phosphorylation

Preclinical research into the direct effects of trimazosin hydrochloride anhydrous on myofilament calcium sensitivity and myosin phosphorylation is not extensively documented in publicly available literature. However, by examining the actions of the broader class of α1-adrenergic antagonists, of which trimazosin is a member, we can infer its likely mechanisms of action at the level of the muscle contractile apparatus. α1-adrenergic agonists are known to modulate contractile force by influencing both the availability of intracellular calcium and the sensitivity of the myofilaments to calcium.

Studies on cardiac and smooth muscle have shown that α1-adrenoceptor stimulation can lead to an increase in the sensitivity of myofilaments to Ca2+. nih.gov This sensitization is a crucial component of the positive inotropic effect of α1-adrenergic stimulation. nih.gov The mechanism for this increased sensitivity is thought to involve both an increase in intracellular pH and a direct effect on the contractile proteins. nih.gov Consequently, an α1-adrenergic antagonist like trimazosin would be expected to oppose this effect, potentially leading to a decrease in myofilament calcium sensitivity or preventing its enhancement by endogenous catecholamines.

The regulation of muscle contraction is also heavily dependent on the phosphorylation state of the myosin light chain (MLC). This is controlled by the balance of activity between myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). nih.gov α1-adrenergic signaling pathways are known to activate MLCK and regulate MLCP activity, leading to an increase in MLC phosphorylation and subsequent muscle contraction. nih.govnih.gov Specifically, in atrial myocardium, α1-adrenergic stimulation with phenylephrine has been shown to increase the phosphorylation of the atrial-specific myosin light chain (MLC-2a). nih.gov This effect is a key contributor to the positive inotropic response. Given that trimazosin acts as an antagonist at α1-adrenoceptors, it would logically inhibit this signaling cascade, thereby leading to a reduction in myosin phosphorylation and promoting muscle relaxation.

The table below summarizes the inferred effects of trimazosin on myofilament function based on the known actions of α1-adrenergic antagonists.

ParameterEffect of α1-Adrenergic StimulationInferred Effect of this compound
Myofilament Ca2+ Sensitivity Increase nih.govDecrease or Inhibition of Agonist-Induced Increase
Myosin Light Chain Phosphorylation Increase nih.govDecrease or Inhibition of Agonist-Induced Increase

Interactions with Other Neurotransmitter Receptors and Pathways in Research Contexts (e.g., Dopamine (B1211576), Serotonin)

Trimazosin's primary pharmacological action is the blockade of α1-adrenergic receptors. However, preclinical research indicates that the α1-adrenergic system engages in significant crosstalk with other neurotransmitter systems, notably the dopaminergic and serotonergic pathways. Therefore, the effects of trimazosin may extend beyond simple adrenergic antagonism.

Research has demonstrated a functional interaction between the noradrenergic and serotonergic systems. For instance, studies using in vivo microdialysis in rats have shown that systemic administration of the α1-adrenoceptor antagonist prazosin (B1663645) can decrease the extracellular levels of serotonin (B10506) (5-HT) in the hippocampus and striatum. nih.gov This suggests that there is a tonic, facilitatory influence of the noradrenergic system on serotonergic neurons, which is mediated by α1-adrenoceptors. By blocking these receptors, trimazosin could potentially modulate serotonergic neurotransmission in various brain regions.

There is also compelling evidence for interactions between the dopaminergic and α1-adrenergic systems. In some contexts, the effects of dopamine appear to be mediated through α1-adrenergic receptors. For example, dopamine-induced increases in intracellular Ca2+ have been shown to be blocked by the α1-receptor antagonist prazosin, but not by dopamine receptor antagonists. nih.gov This suggests that dopamine may, in certain situations, act on α1-adrenoceptors to elicit its effects. Consequently, trimazosin could interfere with these specific dopamine-mediated signaling events. This crosstalk is further highlighted by findings that the cardioprotective effects of dopamine against ischemia may be mediated through α1-adrenoceptors rather than dopamine receptors. nih.gov

The table below outlines the observed interactions of α1-adrenergic antagonists with dopaminergic and serotonergic pathways in preclinical models, which provides a framework for understanding the potential secondary effects of trimazosin.

Neurotransmitter SystemInteraction with α1-Adrenergic Antagonists (e.g., Prazosin)Potential Implication for Trimazosin
Serotonin (5-HT) Decreased extracellular 5-HT levels in the hippocampus and striatum. nih.govModulation of serotonergic neurotransmission.
Dopamine (DA) Blockade of dopamine-induced increases in intracellular Ca2+. nih.govInterference with specific dopamine-mediated signaling.

It is important to note that while these findings for other α1-antagonists are suggestive, dedicated preclinical studies on this compound are necessary to definitively characterize its specific interaction profile with these neurotransmitter systems.

Preclinical Pharmacological Investigations and Biological Models

In Vitro Pharmacological Profiling

In vitro studies provide the initial assessment of a compound's interaction with specific biological targets in a controlled laboratory environment.

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor target. biorxiv.org In these experiments, a radiolabeled compound (radioligand) known to bind to a specific receptor is incubated with a tissue preparation containing that receptor (e.g., cell membranes). The ability of an unlabeled test compound, such as Trimazosin (B1202524), to displace the radioligand from the receptor is measured. This displacement allows for the calculation of the binding affinity (Ki), a quantitative measure of how tightly the drug binds to the receptor.

For the characterization of alpha-1 adrenoceptor antagonists, radioligands like [3H]-prazosin are commonly used. nih.gov Studies have classified Trimazosin as a selective alpha-1 adrenergic receptor antagonist, a characterization that is typically established through such binding assays. genome.jpdrugbank.com These assays confirm that Trimazosin's primary molecular target is the alpha-1 adrenoceptor, which mediates vasoconstriction.

Table 1: Principles of Radioligand Binding Assays for Alpha-1 Adrenoceptor Antagonists

Parameter Description
Objective To determine the binding affinity of a test compound for a specific receptor.
Method Competitive binding between a radiolabeled ligand and an unlabeled test compound.
Common Radioligand [3H]-prazosin for alpha-1 adrenoceptors. nih.gov
Key Output Inhibition Constant (Ki), indicating the concentration of the drug required to occupy 50% of the receptors.

| Significance for Trimazosin | Confirms its selective binding to alpha-1 adrenoceptors. genome.jpdrugbank.com |

Following receptor binding characterization, functional assays are performed to assess the biological consequence of this binding. Organ bath studies are a classic pharmacological method to evaluate a compound's antagonistic activity on contractile tissues. In these experiments, an isolated tissue, such as a blood vessel, is suspended in a temperature-controlled bath containing a physiological salt solution. The tissue is then exposed to an agonist (a substance that induces a response, like norepinephrine) to elicit a contraction, which is measured by a force transducer.

To assess antagonistic activity, the experiment is repeated in the presence of the antagonist. A competitive antagonist like Trimazosin will cause a parallel rightward shift in the concentration-response curve of the agonist, meaning a higher concentration of the agonist is required to produce the same level of contraction.

Preclinical studies have demonstrated that Trimazosin competitively antagonized norepinephrine-induced contractions in isolated rabbit aorta preparations. Furthermore, in the rabbit pulmonary artery, Trimazosin was found to selectively block postsynaptic alpha-1 adrenoceptors, confirming that its binding to these receptors translates into a functional blockade of the vasoconstrictor response.

In Vivo Animal Model Studies for Pharmacological Characterization

In vivo studies involve the administration of the compound to living organisms to understand its systemic effects, metabolism, and pharmacokinetic profile in a whole biological system.

To understand the systemic pharmacological effects of Trimazosin, studies were conducted in various normotensive animal models. These experiments are designed to observe the compound's effect on cardiovascular parameters like blood pressure and vascular tone in a non-diseased state.

In anesthetized dogs, the hypotensive (blood pressure-lowering) effect of Trimazosin was attributed to the selective blockade of vascular alpha-1 adrenoceptors. Similarly, in anesthetized cats, while there was no evidence of beta-adrenoceptor blockade, the pressor (blood pressure-increasing) effect of epinephrine (B1671497) was reversed by Trimazosin, a hallmark of alpha-receptor antagonism. In spinal-pithed dogs and rats, models where the central nervous system's influence on blood pressure is removed, Trimazosin demonstrated a direct blood pressure-lowering effect.

Table 2: Summary of Trimazosin's Systemic Effects in Normotensive Animal Models

Animal Model Key Finding Pharmacological Interpretation
Anesthetized Dog Hypotensive effect observed. Selective blockade of vascular alpha-1 adrenoceptors.
Anesthetized Cat Reversal of epinephrine pressor effect. Alpha-adrenoceptor antagonism.

| Spinal-Pithed Dog & Rat | Lowered blood pressure. | Direct vasodilatory effect, partially independent of alpha-1 blockade. |

Biotransformation is the process by which a drug is chemically altered in the body, typically in the liver, to facilitate its elimination. Understanding a compound's metabolic stability and identifying its metabolites are critical components of preclinical evaluation. In vitro assays using liver microsomes from preclinical species like rats are a standard method for this purpose. nih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.net

In these assays, the parent drug is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH). nih.gov The rate at which the parent drug disappears over time provides a measure of its metabolic stability. The samples are then analyzed, often using mass spectrometry, to identify the chemical structures of the metabolites formed.

Studies have identified that a primary biotransformation pathway for Trimazosin involves the formation of 1-hydroxy-trimazosin. nih.gov This type of hydroxylation reaction is a common metabolic pathway catalyzed by CYP enzymes found in liver microsomes.

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preclinical pharmacokinetic studies in animal models such as rats and dogs are essential to predict how a drug will behave in humans. mdpi.com Key parameters determined in these studies include:

Half-life (t½): The time it takes for the concentration of the drug in the plasma to be reduced by half.

Systemic Clearance (CL): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

While detailed systemic pharmacokinetic parameters for Trimazosin, such as half-life and clearance in preclinical animal models like rats or dogs, are not extensively detailed in the searched literature, studies in rabbits have been conducted. One such study in the anesthetized New Zealand white rabbit investigated the placental extraction of Trimazosin and found no significant extraction or metabolism by the foetoplacental unit. nih.gov For other quinazoline-based alpha-1 blockers, pharmacokinetic parameters in animals have been reported. For example, the half-life of doxazosin (B1670899) was found to be 1.2 hours in rats and 5 hours in dogs. nih.gov Dose-independent pharmacokinetics have been observed for other compounds in rats, where parameters like half-life and clearance remained constant across a range of doses. nih.gov These types of studies and parameters are standard for the preclinical pharmacokinetic profiling of any new chemical entity.

Ex Vivo Preclinical Model Applications and Mechanistic Studies

Ex vivo studies using isolated tissue preparations have been instrumental in elucidating the pharmacological profile and mechanism of action of trimazosin hydrochloride anhydrous beyond its effects observed in vivo. These investigations have provided critical insights into its direct actions on vascular smooth muscle and its interaction with adrenergic receptors.

Detailed research findings from these studies have revealed a multifaceted mechanism of action for trimazosin, distinguishing it from other related quinazoline (B50416) derivatives like prazosin (B1663645).

Vascular Tissue Preparations

Studies on isolated arterial tissues have been fundamental in characterizing trimazosin's vasodilator properties. In preparations of rabbit aorta, trimazosin was shown to competitively antagonize contractions induced by norepinephrine. nih.gov Similarly, in the rabbit pulmonary artery, the compound selectively blocked postsynaptic alpha-1 adrenoceptors, which is consistent with its primary mechanism of action. nih.gov

A comparative study highlighted significant differences between trimazosin and prazosin. While both are alpha-1 adrenoceptor antagonists, radioligand binding studies on rabbit cerebral membranes indicated that trimazosin possesses a significantly lower affinity for the alpha-1 adrenoceptor—approximately 100-fold less than prazosin. nih.gov This finding was further supported by a lower pA2 value derived from phenylephrine-induced contractile responses in isolated rabbit thoracic aorta preparations. nih.gov

Comparative Effects of Trimazosin and Prazosin on Isolated Rabbit Thoracic Aorta
ParameterTrimazosinPrazosinReference
Affinity for Alpha-1 Adrenoceptor~100-fold lowerHigher nih.gov
Antagonism of Phenylephrine-induced Contraction (pA2 value)LowerHigher nih.gov

Mechanistic Insights Beyond Alpha-1 Blockade

A key finding from ex vivo research is that trimazosin's hypotensive effect is not solely attributable to alpha-1 adrenoceptor blockade. nih.gov Evidence points towards an additional, direct vasodilator action.

In one study, while both trimazosin and prazosin augmented the hypotensive effect of sodium nitroprusside in vivo, only trimazosin enhanced its relaxant effect on isolated rat aorta. nih.gov This suggests a unique mechanism for trimazosin, with researchers speculating that it may involve the elevation of cyclic GMP levels in the vascular smooth muscle. nih.gov

Further evidence for a secondary mechanism comes from studies on potassium-contracted tissues. At higher concentrations, trimazosin was observed to relax potassium-contracted rabbit thoracic aorta, an effect not demonstrated by prazosin. nih.gov This points to a direct vasodilator effect independent of alpha-adrenoceptor antagonism. nih.gov

The primary metabolite of trimazosin in humans, 1-hydroxytrimazosin (B1220841), was also investigated using ex vivo models. Radioligand binding studies revealed that this metabolite has little affinity for either alpha-1 or alpha-2 adrenoceptors, suggesting it does not significantly contribute to the alpha-blocking activity of the parent compound. nih.gov

Mechanistic Studies of Trimazosin in Ex Vivo Models
Tissue ModelFindingProposed MechanismReference
Isolated Rat AortaEnhanced the relaxant effect of sodium nitroprussidePossible elevation of cyclic GMP in vascular smooth muscle nih.gov
Potassium-contracted Rabbit Thoracic AortaRelaxed the contracted aorta at high concentrationsAdditional direct vasodilator effect nih.gov
Rabbit Cerebral Membranes (Radioligand Binding)Metabolite 1-hydroxytrimazosin showed little affinity for α1 or α2-adrenoceptorsMetabolite does not contribute significantly to alpha-blockade nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Alpha-1 Adrenoceptor Affinity and Selectivity

The quinazoline (B50416) scaffold is a well-established pharmacophore for alpha-1 adrenoceptor antagonists. nih.gov SAR studies have identified several key structural components that are crucial for high-affinity binding and selectivity. The general structure of these antagonists, including trimazosin (B1202524), can be deconstructed into three main parts: the quinazoline nucleus, a piperazine (B1678402) ring (or a similar linker), and a terminal acyl or aryl group. youtube.com

The Quinazoline Nucleus : This fused heterocyclic system is fundamental for activity. youtube.com The properties of quinazoline derivatives are significantly influenced by the positioning of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.gov For alpha-1 antagonism, a 4-amino substituent on the quinazoline ring is considered essential for activity. youtube.com

The Piperazine Ring : This moiety acts as a linker between the quinazoline core and the terminal group. Studies have shown that there is a considerable amount of space around the piperazine group, which can accommodate bulky substituents, such as fluorophores, without significantly diminishing the antagonist's affinity for the receptor. nih.gov

While many potent non-selective alpha-1 blockers like prazosin (B1663645), doxazosin (B1670899), and terazosin (B121538) are quinazoline derivatives, it is noteworthy that some selective alpha-1A antagonists, such as tamsulosin, are based on a different, sulfonamide scaffold. youtube.comnih.gov This highlights that while the quinazoline core is a highly effective pharmacophore, other structural motifs can also achieve selective alpha-1 antagonism.

Impact of Substituent Modifications on Pharmacological Activity Profiles (In Vitro/Preclinical)

Modifying the substituents on the quinazoline scaffold has a profound impact on the pharmacological activity, including potency and receptor subtype selectivity. Preclinical and in vitro studies have explored these modifications systematically.

The substitution pattern on the quinazoline ring itself is a key determinant of activity. nih.gov For instance, studies on related quinazolinone derivatives for anti-inflammatory effects have shown that the presence of electron-withdrawing groups at positions C-6 and C-7 can increase activity. mdpi.com

In one study, three series of new 2-[(4-substituted piperazin-1-yl) methyl]quinazolin-4(3H)-ones and related compounds were synthesized and evaluated for their hypotensive activity. nih.gov The results indicated that specific substitutions on the piperazine ring and modifications to the linker connecting it to the quinazoline core led to compounds with significant α1-blocking activity, with IC50 values ranging from 0.2 to 0.4 mM. nih.gov

The table below summarizes findings on how different structural modifications on the quinazoline framework influence biological activity based on various preclinical studies.

Modification Site Substituent Type Observed Impact on Activity Reference
Quinazoline Position 4Amino GroupEssential for alpha-1 blocking activity youtube.com
Quinazoline Positions 6, 7Methoxy GroupsCommon feature in potent, non-selective alpha-1 antagonists youtube.com
Quinazoline Positions 6, 7Electron-Withdrawing GroupsIncreased anti-inflammatory activity in related quinazolinones mdpi.com
Piperazine MoietyBulky Groups (e.g., Fluorophores)Can be accommodated without significant loss of affinity nih.gov
GeneralN-3 Aryl GroupEnhanced analgesic activity over aliphatic groups in quinazolinones mdpi.com

These findings underscore the modular nature of these antagonists, where specific regions of the molecule can be fine-tuned to modulate the pharmacological profile.

Development and Validation of Theoretical QSAR Models for Quinazoline Alpha-1 Antagonists

To better quantify the relationship between the chemical structure and biological activity of quinazoline derivatives, researchers have developed theoretical Quantitative Structure-Activity Relationship (QSAR) models. These computational models aim to predict the activity of novel compounds based on their molecular features, thereby streamlining the drug discovery process. nih.govnih.gov

QSAR models are built by finding a statistical correlation between the biological activity of a series of compounds and their calculated molecular descriptors. orientjchem.org For quinazoline derivatives, QSAR studies have been applied to understand their activity not only as alpha-1 antagonists but also as potential anticancer agents, given that some quinazolines induce apoptosis. nih.govnih.govresearchgate.net The development process involves selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build and validate a predictive model. orientjchem.org

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that characterize the chemical and physical properties of a molecule. For quinazoline derivatives, electronic descriptors, which are derived from quantum chemical calculations, have proven particularly useful. orientjchem.org

A study focusing on quinazoline derivatives as EGFR inhibitors identified a set of electronic descriptors that correlated well with biological activity (IC50 values). The best QSAR model showed a linear relationship between activity and descriptors such as the atomic net charges on specific atoms (C6, C10, C12, O22), the energy of the Highest Occupied Molecular Orbital (HOMO), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org

The general correlation found was:

An increase in the positive atomic net charge on certain atoms correlated with increased activity. orientjchem.org

An increase in HOMO energy correlated with increased activity. orientjchem.org

A decrease in LUMO energy correlated with increased activity. orientjchem.org

The resulting QSAR equation allows for the prediction of anticancer activity for new, unsynthesized quinazoline derivatives, guiding the design of more potent molecules. orientjchem.org

Descriptor Type Specific Descriptor Correlation with Increased Activity Reference
ElectronicAtomic Net Charge (e.g., C6, C10)More Positive orientjchem.org
ElectronicHOMO EnergyHigher (less negative) orientjchem.org
ElectronicLUMO EnergyLower orientjchem.org

To visualize and understand the interaction between quinazoline antagonists and their target receptor at an atomic level, molecular docking studies are employed. These computational techniques predict the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein. kemdikbud.go.id

Docking studies on quinazoline-based fluorescent probes with a homology model of the human α1A-adrenoceptor revealed that their binding conformations were highly consistent with that of prazosin. nih.gov This suggests that these derivatives engage the receptor's active site in a similar manner, validating the use of the quinazoline scaffold as the core pharmacophore. nih.gov

Further molecular modeling studies have been used to map synthesized quinazolinone derivatives to a proposed α1-adrenoceptor antagonist pharmacophore model. nih.gov In these studies, the compound with the best-fitting score in the model also exhibited the highest in vivo and in vitro activity, demonstrating the predictive power of such models. nih.gov

While not specific to the alpha-1 adrenoceptor, docking studies on quinazolinones with other protein targets have identified key types of interactions this scaffold can form. These include:

Hydrogen Bonding : The amino group of quinazoline derivatives has been shown to form hydrogen bonds with key amino acid residues like Asp239 and Lys241 in the binding site of NF-κB. nih.gov

π-Cation Interactions : The aromatic and pyrimidine rings of the quinazoline core can engage in π-cation interactions with residues such as His41. nih.gov

These modeling studies provide crucial insights into the specific molecular interactions that anchor the ligand within the receptor's binding pocket, complementing the broader structure-activity relationships derived from SAR and QSAR analyses.

Future Directions in Trimazosin Hydrochloride Anhydrous Research

Exploration of Novel Analogues and Chemical Space for Receptor Probes

A significant area of future research lies in the design and synthesis of novel analogues of Trimazosin (B1202524). The quinazoline (B50416) scaffold, a core component of Trimazosin, has been identified as a "privileged" structure in medicinal chemistry due to its ability to bind to multiple receptors. This has spurred interest in creating new molecules that can act as highly specific probes for studying receptor function.

One promising direction is the development of fluorescent probes based on the quinazoline structure. By attaching a fluorophore (a fluorescent chemical compound) to the quinazoline pharmacophore (the part of the molecule responsible for its biological activity), researchers can create tools to visualize and track the binding of these ligands to α1-adrenergic receptors (α1-ARs) in real-time. nih.govdrugbank.com A recent study successfully designed and synthesized a series of quinazoline-based fluorescent probes by linking the quinazoline moiety to fluorophores like coumarin (B35378) and fluorescein. nih.gov These probes exhibited high affinity for α1-AR subtypes and were effective in subcellular localization imaging. nih.govdrugbank.com

Probe ComponentFunctionExample Moiety
PharmacophoreRecognizes and binds to the target receptorQuinazoline
FluorophoreProvides the fluorescent signal for visualizationCoumarin, Fluorescein
LinkerConnects the pharmacophore and fluorophoreAmide or triazole moiety

This interactive table summarizes the key components of quinazoline-based fluorescent probes. nih.gov

The development of such probes, derived from the Trimazosin chemical space, can provide invaluable insights into the dynamic processes of receptor binding and trafficking, which are crucial for understanding drug mechanisms and for the discovery of new therapeutic agents. nih.govdrugbank.com

Advanced Computational Modeling and Rational Drug Design Approaches

Computational methods are becoming indispensable tools in modern drug discovery and development. nih.gov For Trimazosin and its analogues, advanced computational modeling can provide a deeper understanding of their interactions with target receptors at an atomic level. Techniques like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and selectivity of new compounds. nih.govresearchgate.net

In silico studies have been used to model the binding of various quinazoline derivatives to their targets. For instance, molecular docking has been used to predict the binding modes of quinazoline-based inhibitors with epidermal growth factor receptor (EGFR) mutants, providing insights for designing more potent anticancer agents. nih.gov Similarly, docking simulations have been performed on α1-adrenergic receptor subtypes to understand the selectivity of different antagonists. nih.gov While specific computational studies on Trimazosin are not extensively reported, the application of these methods holds great promise.

Future research could focus on:

Homology modeling of the α1-adrenergic receptor subtypes to create accurate 3D structures for docking studies with Trimazosin and its analogues.

MD simulations to study the dynamic behavior of the receptor-ligand complex and to calculate binding free energies, which can help in prioritizing compounds for synthesis. nih.gov

Virtual screening of large chemical libraries to identify novel scaffolds that mimic the binding mode of Trimazosin but possess improved pharmacokinetic properties.

These computational approaches, as part of a rational drug design strategy, can significantly accelerate the discovery of new and more effective drugs based on the Trimazosin template.

Development of New Preclinical Research Tools and Models for Mechanism Elucidation

To fully understand the pharmacological effects of Trimazosin hydrochloride anhydrous, the development and utilization of advanced preclinical research tools and models are essential. Traditional 2D cell cultures and animal models, while valuable, have limitations in recapitulating the complexity of human physiology and disease. nih.gov

The future of preclinical research in this area will likely involve a multi-pronged approach incorporating more sophisticated models:

In vitro 3D Culture Systems: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment to study the effects of Trimazosin on cellular function and signaling pathways. nih.gov

Ex vivo Models: Human heart tissue models and other ex vivo systems can offer a translational bridge between cell-based assays and in vivo studies, allowing for the investigation of drug effects on intact, functional tissue. nih.gov

Advanced Animal Models: The use of genetically engineered animal models, such as those with specific mutations in the α1-adrenergic receptors, can help to dissect the precise role of these receptors in the therapeutic effects of Trimazosin.

In silico Models: Integrated pharmacokinetic and pharmacodynamic (PK/PD) modeling can be used to simulate the time course of drug concentration and its effect in the body, helping to optimize dosing regimens and predict clinical outcomes. nih.govnih.gov

A study on the pharmacokinetics and pharmacodynamics of Trimazosin in human volunteers successfully utilized a PK/PD model that incorporated both the parent drug and its major metabolite, 1-hydroxytrimazosin (B1220841). nih.gov This highlights the utility of such models in understanding the complete pharmacological profile of the drug. nih.gov

Preclinical ModelAdvantagesApplication for Trimazosin Research
3D Cell CulturesMore physiologically relevant than 2D culturesStudying cellular signaling and toxicity
Ex vivo Tissue ModelsMaintains tissue architecture and functionInvestigating effects on intact human tissue
Genetically Modified AnimalsAllows for study of specific gene functionsElucidating the role of α1-AR subtypes
PK/PD ModelingIntegrates drug concentration and effect over timeOptimizing dosing and predicting clinical response

This interactive table outlines advanced preclinical models and their potential applications in Trimazosin research. nih.gov

Understanding Broader Biological Interactions Beyond Canonical Alpha-1 Receptors

While Trimazosin is primarily known as an α1-adrenergic receptor antagonist, there is evidence to suggest that its biological effects may not be solely mediated by this mechanism. Future research should aim to explore these non-canonical interactions to gain a comprehensive understanding of its pharmacological actions.

One intriguing possibility is the involvement of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Research has suggested that the hypotensive effect of Trimazosin may, in part, be due to an elevation of cGMP levels in vascular smooth muscle. This could lead to vasodilation through a mechanism independent of α1-receptor blockade. Further studies are needed to confirm this interaction and to elucidate the molecular players involved, such as potential effects on phosphodiesterases (PDEs), enzymes that degrade cGMP.

Furthermore, the concept of "biased agonism" or "functional selectivity," where a ligand can differentially activate signaling pathways downstream of the same receptor, is an important area of investigation for G-protein coupled receptors (GPCRs) like the α1-ARs. It is plausible that Trimazosin or its analogues could exhibit biased signaling, leading to a unique therapeutic profile.

Future investigations in this area could involve:

Measuring cGMP levels in vascular smooth muscle cells treated with Trimazosin.

Screening Trimazosin against a panel of PDEs to identify any direct inhibitory activity.

Utilizing advanced cell-based assays to profile the downstream signaling pathways activated by Trimazosin at the α1-adrenergic receptors, looking for evidence of biased agonism.

Uncovering these broader biological interactions will not only provide a more complete picture of how Trimazosin works but may also open up new therapeutic applications for this class of compounds.

Q & A

Q. What are the established synthetic pathways for Trimazosin hydrochloride anhydrous, and how do purity considerations influence experimental design?

this compound is synthesized via nucleophilic substitution and esterification reactions. A key step involves coupling 4-amino-6,7,8-trimethoxy-2-quinazolinyl with 1-piperazinecarboxylic acid derivatives, followed by HCl salt formation . Purity optimization requires chromatographic purification (e.g., HPLC) and recrystallization in anhydrous solvents to minimize hydrate formation . Researchers must validate anhydrous status using Karl Fischer titration and differential scanning calorimetry (DSC) to confirm absence of water .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in stereochemistry?

Structural elucidation employs nuclear magnetic resonance (NMR) for proton/carbon environments and high-resolution mass spectrometry (HRMS) for molecular ion verification . X-ray crystallography (as applied to similar adrenergic blockers) resolves stereochemical ambiguities by determining crystal packing and hydrogen-bonding networks . The SMILES notation (CC(C)(COC(=O)N1CCN(CC1)C2NC3C(CC(C(C3OC)OC)OC)C(N2)N)O.O.Cl ) provides a reference for computational modeling .

Q. What methodologies ensure accurate quantification of this compound in experimental formulations?

Assays on an anhydrous basis require lyophilization to remove residual moisture before UV-spectrophotometric or HPLC-UV analysis at 254 nm . Calibration curves must use anhydrous reference standards, with validation via spike-and-recovery experiments in matrices like simulated gastric fluid to assess interference .

Advanced Research Questions

Q. How do researchers reconcile discrepancies in reported α1-adrenergic receptor binding affinities of this compound across studies?

Contradictions in IC₅₀ values (e.g., nM vs. μM ranges) often arise from variations in receptor subtype selectivity (α1A vs. α1B), tissue source (human vs. rodent), and assay conditions (cell-free vs. whole-cell systems) . Methodological mitigation includes parallel assays using transfected HEK293 cells expressing specific α1 subtypes and standardized buffer conditions (pH 7.4, 37°C) . Radioligand displacement studies with [³H]Prazosin improve comparability .

Q. What degradation pathways dominate under accelerated stability testing, and how are degradation products identified?

Hydrolysis of the ester linkage and oxidative demethylation of methoxy groups are primary degradation routes. Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis) coupled with LC-MS/MS identify major degradants, such as 4-amino-6,7,8-trihydroxy-2-quinazolinyl derivatives . Mass fragmentation patterns (e.g., m/z 348 → 205) and NMR shift changes (δ 3.8 ppm for methoxy loss) confirm structural alterations .

Q. How does the anhydrous form impact preformulation parameters compared to hydrates, and what strategies mitigate hydrate formation during storage?

The anhydrous form exhibits higher solubility (≈12 mg/mL in water at 25°C) but lower hygroscopicity than hydrates, reducing risks of deliquescence . Storage in desiccated containers (silica gel) under nitrogen atmosphere prevents hydrate reconversion. Powder X-ray diffraction (PXRD) monitors polymorphic stability, with distinct peaks at 2θ = 12.5° and 18.3° for the anhydrous form .

Q. What experimental models elucidate tissue-specific adrenergic signaling modulation by this compound?

Ex vivo vascular ring assays (rat aorta) quantify vasodilation potency via wire myography, while in vivo telemetry in hypertensive models assesses blood pressure modulation . Transcriptomic profiling (RNA-seq) of cardiomyocytes identifies downstream targets like ADRA1D and CAMKII pathways, linking receptor blockade to calcium signaling .

Methodological Notes

  • References to Hydrate vs. Anhydrous Forms : Always specify the salt form (e.g., "hydrochloride anhydrous") in experimental protocols to avoid misinterpretation of solubility or stability data .
  • Regulatory Compliance : Use USP/EMA-grade reference standards for preclinical studies, as impurities >0.1% require identification per ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.